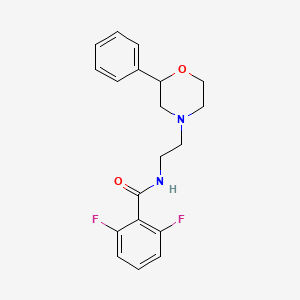

2,6-difluoro-N-(2-(2-phenylmorpholino)ethyl)benzamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

Synthesis Analysis

The synthesis of similar compounds has been reported in the literature. For instance, 2,6-difluorobenzamide has been used as a starting material to synthesize novel benzoylurea derivatives containing a pyrimidine moiety . The reaction was performed through direct condensation of benzoic acids and amines under ultrasonic irradiation in the presence of Lewis acidic ionic liquid immobilized on diatomite earth .Molecular Structure Analysis

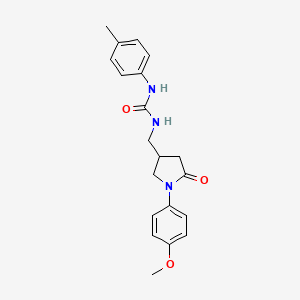

The molecular formula of “2,6-difluoro-N-(2-(2-phenylmorpholino)ethyl)benzamide” is C19H20F2N2O2. The structures of similar compounds were characterized and confirmed by 1H NMR, 13C NMR, 19F NMR, and HRMS .Chemical Reactions Analysis

While specific chemical reactions involving “this compound” are not available, related compounds have been studied. For example, catalytic protodeboronation of pinacol boronic esters has been reported .Aplicaciones Científicas De Investigación

Insecticide Development

Flubendiamide, a compound with a unique chemical structure featuring novel substituents such as a heptafluoroisopropyl group, demonstrates extremely strong insecticidal activity, particularly against lepidopterous pests. Its novel mode of action and safety profile for non-target organisms highlight its potential in integrated pest management programs (Tohnishi et al., 2005).

Crystal Engineering and Molecular Aggregation

Research on N-(difluorophenyl)benzamides and N-(phenyl)difluorobenzamides explores short C–H⋯F interactions and molecular aggregation, emphasizing the role of fluorine in influencing molecular structures and interactions. These findings contribute to the broader understanding of crystal engineering and the design of molecular materials (Mocilac et al., 2016).

Liquid Crystalline Materials

The synthesis of monomers containing fluorinated chains and a mesogenic moiety for the development of side chain liquid crystalline polysiloxanes highlights the application of fluorinated compounds in creating materials with high smectogen properties and potential use in display technologies (Bracon et al., 2000).

Antipathogenic Activities

Studies on thiourea derivatives, including fluorine-substituted benzamides, demonstrate significant antipathogenic activities, especially against strains known for biofilm growth. This research opens avenues for developing novel antimicrobial agents with antibiofilm properties (Limban et al., 2011).

Organic Synthesis and Fluorination Techniques

Research into novel fluorinating agents like diethylaminodifluorosulfinium tetrafluoroborate highlights advancements in organic synthesis techniques, offering safer, more efficient ways to introduce fluorine into molecules. These methods have broad applications in medicinal chemistry for the development of fluorine-containing pharmaceuticals (L’Heureux et al., 2010).

Pharmacological Research

Investigations into benzamide derivatives for their roles as antiarrhythmic agents or in inhibiting gastric acid secretion exemplify the pharmacological applications of fluorinated benzamides. These compounds offer new therapeutic strategies for managing conditions like arrhythmias and gastro-oesophageal reflux disease (Banitt et al., 1977; Barrett et al., 2012).

Propiedades

IUPAC Name |

2,6-difluoro-N-[2-(2-phenylmorpholin-4-yl)ethyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H20F2N2O2/c20-15-7-4-8-16(21)18(15)19(24)22-9-10-23-11-12-25-17(13-23)14-5-2-1-3-6-14/h1-8,17H,9-13H2,(H,22,24) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZCVVZQIEZPCCMO-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1COC(CN1CCNC(=O)C2=C(C=CC=C2F)F)C3=CC=CC=C3 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H20F2N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

346.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-{4-[(acetylamino)sulfonyl]phenyl}-2-[(4-aminophenyl)thio]propanamide](/img/structure/B2746021.png)

![N-[3-(3-methoxypropylamino)quinoxalin-2-yl]-2,4-dimethylbenzenesulfonamide](/img/structure/B2746023.png)

![2-(4-Chlorophenyl)-1-[4-(trifluoromethoxy)phenyl]ethanamine;hydrochloride](/img/structure/B2746024.png)

![6-Cyclopropyl-2-{4-[(5-fluoropyrimidin-4-yl)amino]cyclohexyl}-2,3-dihydropyridazin-3-one](/img/structure/B2746026.png)

![2-(1-(4-(cyclopropylsulfonyl)piperazin-1-yl)-1-oxopropan-2-yl)-6,7-dihydro-2H-cyclopenta[c]pyridazin-3(5H)-one](/img/structure/B2746028.png)

![2-[5-(Trifluoromethyl)pyridin-2-yl]-1,2,3,4-tetrahydrophthalazine-1,4-dione](/img/structure/B2746034.png)

![2-(3-cyclopropyl-6-oxopyridazin-1(6H)-yl)-N-(thiazolo[3,2-b][1,2,4]triazol-6-ylmethyl)acetamide](/img/structure/B2746038.png)